
2,6-Aemtgmh
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
INCB8761, also known as PF-4136309, is a potent and selective antagonist of the chemokine receptor CCR2. This compound has shown high selectivity, weak hERG activity, and an excellent in vitro and in vivo ADMET profile. It has entered human clinical trials and is being investigated for its potential therapeutic applications .
Preparation Methods
The synthesis of INCB8761 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditionsIndustrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
INCB8761 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. .
Scientific Research Applications
INCB8761 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the structure-activity relationship of CCR2 antagonists.
Biology: It is used to investigate the role of CCR2 in various biological processes, such as inflammation and immune response.
Medicine: It is being explored as a potential therapeutic agent for diseases involving CCR2, such as cancer and inflammatory disorders.
Industry: It is used in the development of new drugs and therapeutic strategies targeting CCR2 .
Mechanism of Action
INCB8761 exerts its effects by binding to the CCR2 receptor, thereby blocking the interaction between CCR2 and its ligand, monocyte chemoattractant protein-1 (MCP-1). This inhibition prevents the directed migration of monocytes and macrophages to sites of inflammation, thereby reducing the inflammatory response. The molecular targets and pathways involved include the CCR2 receptor and the downstream signaling pathways activated by MCP-1 .
Comparison with Similar Compounds
INCB8761 is unique among CCR2 antagonists due to its high selectivity, weak hERG activity, and excellent ADMET profile. Similar compounds include:
RS504393: Another CCR2 antagonist with different selectivity and activity profiles.
BMS-813160: A CCR2/CCR5 dual antagonist with broader activity.
MK-0812: A CCR2 antagonist with different pharmacokinetic properties. The uniqueness of INCB8761 lies in its combination of high selectivity, weak hERG activity, and favorable ADMET profile, making it a promising candidate for therapeutic applications
Properties
CAS No. |
110913-61-6 |
|---|---|
Molecular Formula |
C17H26HgO9S |
Molecular Weight |
607 g/mol |
IUPAC Name |
ethane;mercury(2+);[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methanethiolate |
InChI |
InChI=1S/C15H22O9S.C2H5.Hg/c1-7(16)20-5-11-13(21-8(2)17)15(23-10(4)19)14(22-9(3)18)12(6-25)24-11;1-2;/h11-15,25H,5-6H2,1-4H3;1H2,2H3;/q;-1;+2/p-1 |
InChI Key |
HOWJKZGROYNBBI-UHFFFAOYSA-M |
SMILES |
C[CH2-].CC(=O)OCC1C(C(C(C(O1)C[S-])OC(=O)C)OC(=O)C)OC(=O)C.[Hg+2] |
Canonical SMILES |
C[CH2-].CC(=O)OCC1C(C(C(C(O1)C[S-])OC(=O)C)OC(=O)C)OC(=O)C.[Hg+2] |
Synonyms |
2,6-AEMTGMH 2,6-anhydro-S-(ethylmercury(II))-1-thio-glycero-manno-heptitol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


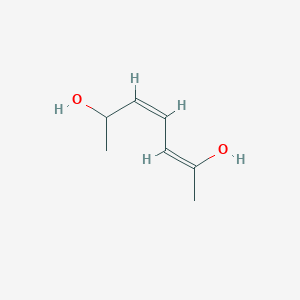
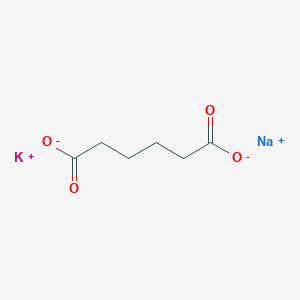
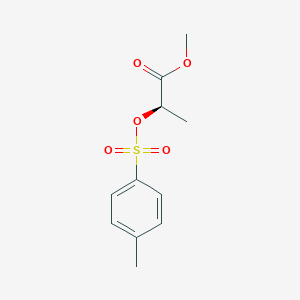

![2,2',3,3',5,5'-hexamethyl-[1,1'-biphenyl]-4,4'-diol](/img/structure/B24678.png)


![2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl 2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate](/img/structure/B24687.png)

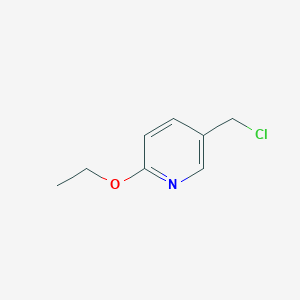
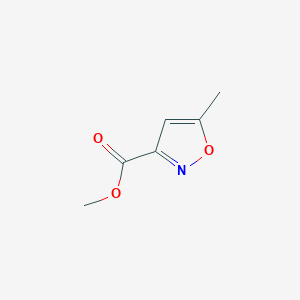
![Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate](/img/structure/B24692.png)


